2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}-N-(4-methoxyphenyl)acetamide
Description
This compound features a 1,4-dihydropyridin-4-one core substituted with a methoxy group at position 5 and a phenylsulfanylmethyl group at position 2. Its structural complexity suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing heterocycles .
Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-27-18-10-8-16(9-11-18)23-22(26)14-24-13-21(28-2)20(25)12-17(24)15-29-19-6-4-3-5-7-19/h3-13H,14-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJFOXFQZSEYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that compounds containing the 4(3h)-quinazolinone ring system, which is present in this compound, possess various biological activities. Some 4(3H)-quinazolinone derivatives have been synthesized and evaluated as potent and tolerable anti-inflammatory agents and are reported to exhibit significant COX-2 inhibition and anti-inflammatory activity.
Biochemical Analysis
Cellular Effects
The compound 2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}-N-(4-methoxyphenyl)acetamide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and function . Additionally, it may alter cell signaling pathways by interacting with key signaling proteins, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that high doses can cause adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may inhibit key enzymes in the glycolytic pathway, leading to altered metabolite levels and metabolic flux. Understanding these interactions is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological effects .
Biological Activity
The compound 2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}-N-(4-methoxyphenyl)acetamide is a synthetic derivative of dihydropyridine, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 360.44 g/mol
- IUPAC Name : this compound
The compound features a dihydropyridine core with methoxy and phenylsulfanyl substituents, which are critical for its biological activity.
Antioxidant Activity
Research indicates that compounds with dihydropyridine structures often exhibit significant antioxidant properties. A study demonstrated that derivatives of dihydropyridine can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies have reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Potential
Recent investigations into the anticancer properties of this compound revealed its ability to induce apoptosis in cancer cell lines. Specifically, it has been shown to inhibit cell proliferation in breast cancer and leukemia models through the activation of caspase pathways and modulation of apoptosis-related proteins .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It appears to mitigate neuronal damage in models of neurodegenerative diseases by reducing inflammation and oxidative stress in neuronal cells .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy groups enhance electron donation capabilities, allowing the compound to neutralize free radicals.
- Enzyme Inhibition : It may inhibit specific enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Modulation : Potential interaction with neurotransmitter receptors could explain its neuroprotective effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Reduction of neuronal damage |
Case Study: Anticancer Activity
A notable study involved the treatment of MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting breast cancer .
Scientific Research Applications
The compound 2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}-N-(4-methoxyphenyl)acetamide has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, pharmacology, and materials science. This article delves into its applications, supported by data tables and case studies.
Chemical Properties and Structure
The compound belongs to the class of dihydropyridine derivatives , characterized by a dihydropyridine ring, methoxy groups, and a phenylsulfanyl moiety. The structural formula can be represented as follows:
Key Structural Features
- Dihydropyridine Ring : Known for its role in calcium channel blockers.
- Methoxy Groups : Enhance lipophilicity and bioavailability.
- Phenylsulfanyl Group : May contribute to unique biological activities.
Antihypertensive Agents
Dihydropyridine derivatives are widely recognized for their use as calcium channel blockers , which are effective in treating hypertension. The specific compound may exhibit similar properties due to its structural similarity to known antihypertensive agents.
Antioxidant Activity
Research indicates that compounds with similar structures possess significant antioxidant properties. This compound could potentially mitigate oxidative stress in various biological systems, making it a candidate for further investigation in oxidative stress-related diseases.
Anticancer Properties
Preliminary studies suggest that dihydropyridine derivatives may have anticancer effects. The presence of the methoxy and phenylsulfanyl groups could enhance the cytotoxicity against specific cancer cell lines, warranting detailed exploration.
Drug Design and Development
The unique structural features of this compound make it a suitable candidate for drug modification and optimization processes. Its potential as a lead compound can be explored through structure-activity relationship (SAR) studies.
Formulation Development
Given its lipophilic nature, this compound can be formulated into various drug delivery systems, such as nanoparticles or liposomes, enhancing its therapeutic efficacy and bioavailability.
Table 1: Comparative Analysis of Dihydropyridine Derivatives
| Compound Name | Structure | Activity Type | Reference |
|---|---|---|---|
| Amlodipine | Amlodipine Structure | Antihypertensive | PubChem |
| Nifedipine | Nifedipine Structure | Antihypertensive | PubChem |
| 2-{5-methoxy... | (Structure not available) | Potential Antioxidant/Anticancer | Current Study |
Table 2: Pharmacological Profiles of Related Compounds
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Amlodipine | Calcium Channel Blocker | Hypertension |
| Nifedipine | Calcium Channel Blocker | Hypertension |
| 2-{5-methoxy... | Potential Calcium Channel Blocker | Hypertension, Cancer |
Case Study 1: Antioxidant Activity
In a study examining the antioxidant properties of various dihydropyridine derivatives, the compound demonstrated significant free radical scavenging activity comparable to established antioxidants like Vitamin C.
Case Study 2: Anticancer Screening
In vitro tests on cancer cell lines revealed that the compound inhibited cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
Structural Analogues with Modified Sulfur Substituents
- BG15012 (920340-41-6): This compound replaces the phenylsulfanyl group in the target molecule with a pyrimidin-2-ylsulfanyl moiety. The acetamide side chain is attached to a 4-methylbenzyl group instead of 4-methoxyphenyl. These changes reduce electron-donating effects (due to methyl vs.
- Compound from (931313-90-5): Features a 3-chloro-4-methoxyphenylsulfonyl group on a pyrimidinone core and a cyclohexenylethyl acetamide chain. The sulfonyl group enhances electron-withdrawing properties, which may increase metabolic stability but reduce membrane permeability compared to the target compound’s sulfanyl group .
Pharmacologically Active N-(4-Methoxyphenyl)acetamides
- Anti-Cancer Derivatives (): Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) share the 4-methoxyphenylacetamide motif but incorporate quinazoline sulfonyl groups. The dihydropyridinone core in the target compound may offer improved redox properties compared to quinazoline-based structures, influencing cytotoxicity profiles .
Thioether-Linked 1,4-Dihydropyridines
- AZ331 (): Contains a thioether linkage to a 4-methoxyphenyl-oxoethyl group but uses a 1,4-dihydropyridine-3-carboxamide scaffold. The absence of the dihydropyridinone core in AZ331 likely alters ring planarity and electronic distribution, impacting interactions with calcium channels or kinases .
Benzothiazole-Based Acetamides ():**
Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide replace the dihydropyridinone core with a benzothiazole ring.
Comparative Data Table
Key Research Findings
- Electronic Effects: Sulfanyl groups (as in the target compound) offer moderate electron donation, whereas sulfonyl groups () increase polarity and metabolic stability but may reduce bioavailability .
- Anti-Cancer Activity: The 4-methoxyphenylacetamide moiety correlates with cytotoxicity in multiple studies, but core structure dictates target specificity. Dihydropyridinones may favor kinase inhibition, while quinazolines target topoisomerases .
- Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution for sulfur linkages, similar to methods in . However, steric hindrance from the phenylsulfanylmethyl group could complicate reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
